2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 4-fluoro-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(4-fluoro-3-phenoxyphenyl)ethan-1-ol
- (2S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-ol
- (2S)-2-Amino-2-(4-fluoro-3-chlorophenyl)ethan-1-ol
Uniqueness
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGYNUSVXELEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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